Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate
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Overview
Description
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dibenzyloxy groups and a methylated coclaurine moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of benzyl chloride for the introduction of dibenzyloxy groups and methylation reactions to obtain the desired coclaurine derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyloxy (Diallyloxy)carbonyl-3-aryl-5-hydroxy-5-methylcyclohexanones
- 2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-yl)-amide]
Uniqueness
Dibenzyloxy (+)-S-N-Methylcoclaurine-2(1H)-Carboxylate stands out due to its unique combination of dibenzyloxy and methylated coclaurine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H33NO5 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
methyl (1S)-6-methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C33H33NO5/c1-36-31-20-27-17-18-34(33(35)37-2)30(29(27)21-32(31)39-23-26-11-7-4-8-12-26)19-24-13-15-28(16-14-24)38-22-25-9-5-3-6-10-25/h3-16,20-21,30H,17-19,22-23H2,1-2H3/t30-/m0/s1 |
InChI Key |
XZLZTDXKOKBWJM-PMERELPUSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H](N(CCC2=C1)C(=O)OC)CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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